molecular formula C6H4N2O3S B2996519 1,1-Dioxo-[1,2]thiazolo[4,5-b]pyridin-3-one CAS No. 1629319-51-2

1,1-Dioxo-[1,2]thiazolo[4,5-b]pyridin-3-one

Cat. No. B2996519
CAS RN: 1629319-51-2
M. Wt: 184.17
InChI Key: QSASMMZWKKZWNJ-UHFFFAOYSA-N
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Description

“1,1-Dioxo-[1,2]thiazolo[4,5-b]pyridin-3-one” is a chemical compound that belongs to the class of thiazole derivatives . Thiazole is a core structural motif present in a wide range of natural products and has a wide range of medicinal and biological properties .


Synthesis Analysis

The synthesis of thiazole derivatives, including “1,1-Dioxo-[1,2]thiazolo[4,5-b]pyridin-3-one”, often involves the reaction of hydrazonoyl halides with other compounds . For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields a series of thiazole derivatives .


Molecular Structure Analysis

The molecular structure of “1,1-Dioxo-[1,2]thiazolo[4,5-b]pyridin-3-one” can be elucidated based on elemental analysis, spectral data, and alternative synthetic routes .


Chemical Reactions Analysis

The chemical reactions involving “1,1-Dioxo-[1,2]thiazolo[4,5-b]pyridin-3-one” can yield a variety of compounds. For instance, its reaction with arylidenemalononitrile yields 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .

Scientific Research Applications

Antioxidant Applications

This compound has been identified to exhibit high antioxidant properties . Antioxidants are crucial in research for their ability to neutralize free radicals, which can prevent oxidative stress, a factor in various chronic diseases. The compound’s antioxidant capacity makes it a valuable subject for studies aimed at developing new therapeutic agents.

Antimicrobial Activity

Studies have shown that thiazolo[4,5-b]pyridines possess antimicrobial activities . This makes the compound a potential candidate for the development of new antimicrobial agents, which is particularly important in the face of rising antibiotic resistance.

Herbicidal Properties

The compound has been reported to have herbicidal activities . This application is significant for agricultural research, where there is a continuous search for more effective and environmentally friendly herbicides.

Anti-inflammatory Uses

Due to its anti-inflammatory effects, this compound is being explored for its potential in treating inflammatory conditions . This is a broad field of research with implications for numerous diseases, including autoimmune disorders.

Antifungal Effects

The antifungal properties of thiazolo[4,5-b]pyridines make them interesting for the development of new antifungal treatments . With fungal infections becoming more common and sometimes resistant to current medications, research in this area is vital.

Antitumor Potential

One of the most promising applications of this compound is its antitumor activity . Research into its efficacy against various cancer cell lines could lead to the development of novel cancer therapies.

Histamine H3 Receptor Antagonism

Some derivatives of thiazolo[4,5-b]pyridines have been reported as histamine H3 receptor antagonists . This application is relevant in the context of neurological research, as histamine H3 receptors are involved in modulating neurotransmitter release in the brain.

Synthetic Chemistry

Lastly, the compound serves as a key intermediate in the synthesis of novel heterocyclic compounds . Its reactivity allows for the creation of a variety of derivatives, which can be further explored for diverse biological activities.

properties

IUPAC Name

1,1-dioxo-[1,2]thiazolo[4,5-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3S/c9-6-5-4(2-1-3-7-5)12(10,11)8-6/h1-3H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSASMMZWKKZWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NS2(=O)=O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H,3H-1Lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione

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